molecular formula C14H14O2 B14451027 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one CAS No. 79387-88-5

1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one

Cat. No.: B14451027
CAS No.: 79387-88-5
M. Wt: 214.26 g/mol
InChI Key: OKVRHGVPCKGTOC-UHFFFAOYSA-N
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Description

1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a methylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves the condensation of 1-hydroxynaphthalene with a suitable methylpropanone derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This approach not only reduces the reaction time but also enhances the yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes .

Scientific Research Applications

1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is unique due to the presence of both the hydroxyl and methylpropanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

79387-88-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C14H14O2/c1-9(2)13(15)12-8-7-10-5-3-4-6-11(10)14(12)16/h3-9,16H,1-2H3

InChI Key

OKVRHGVPCKGTOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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